molecular formula C18H16BrN3OS B11095926 (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2-bromophenyl)methanone

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2-bromophenyl)methanone

Cat. No.: B11095926
M. Wt: 402.3 g/mol
InChI Key: WQIRNFVVAFKAEJ-UHFFFAOYSA-N
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Description

4-(1,3-BENZOTHIAZOL-2-YL)PIPERAZINOMETHANONE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-BENZOTHIAZOL-2-YL)PIPERAZINOMETHANONE typically involves multiple steps, starting with the preparation of the benzothiazole and piperazine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include bromine, piperazine, and various catalysts to facilitate the coupling process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-BENZOTHIAZOL-2-YL)PIPERAZINOMETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as Grignard reagents and organolithium compounds are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds.

Scientific Research Applications

Chemistry

In chemistry, 4-(1,3-BENZOTHIAZOL-2-YL)PIPERAZINOMETHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound has been studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.

Medicine

In the field of medicine, 4-(1,3-BENZOTHIAZOL-2-YL)PIPERAZINOMETHANONE is investigated for its potential therapeutic applications. It may have activity against certain diseases or conditions, and research is ongoing to determine its efficacy and safety.

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(1,3-BENZOTHIAZOL-2-YL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-BENZOTHIAZOL-2-YL)PIPERAZINOMETHANONE
  • 4-(1,3-BENZOTHIAZOL-2-YL)PIPERAZINOMETHANONE
  • 4-(1,3-BENZOTHIAZOL-2-YL)PIPERAZINOMETHANONE

Uniqueness

Compared to similar compounds, 4-(1,3-BENZOTHIAZOL-2-YL)PIPERAZINOMETHANONE stands out due to the presence of the bromophenyl group. This group can influence the compound’s reactivity and interactions with molecular targets, potentially leading to unique biological and chemical properties.

Properties

Molecular Formula

C18H16BrN3OS

Molecular Weight

402.3 g/mol

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-bromophenyl)methanone

InChI

InChI=1S/C18H16BrN3OS/c19-14-6-2-1-5-13(14)17(23)21-9-11-22(12-10-21)18-20-15-7-3-4-8-16(15)24-18/h1-8H,9-12H2

InChI Key

WQIRNFVVAFKAEJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC=CC=C4Br

Origin of Product

United States

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